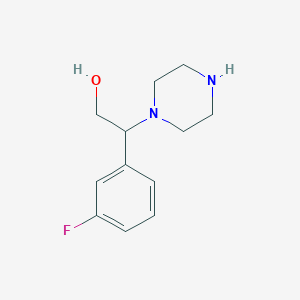

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol

Description

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol is a fluorinated arylpiperazine derivative characterized by a 3-fluorophenyl group attached to a piperazine ring via an ethanol linker.

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-piperazin-1-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVILSICNXCPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CO)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol typically involves the reaction of 3-fluorobenzyl chloride with piperazine in the presence of a base, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as dichloromethane or ethanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(3-Fluorophenyl)-2-piperazin-1-ylacetaldehyde.

Reduction: Formation of 2-(3-Fluorophenyl)-2-piperazin-1-ylmethane.

Substitution: Formation of 2-(3-Aminophenyl)-2-piperazin-1-ylethanol.

Scientific Research Applications

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the piperazine ring can modulate the compound’s overall activity. The ethanol moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Core Substituents and Linker Variations

- 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol: Features a 3-fluorophenyl group directly linked to the piperazine ring via an ethanol bridge. The hydroxyl group in ethanol may enhance solubility and hydrogen-bonding capacity.

- NFOT (N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide): Shares the 3-fluorophenyl group but incorporates a spirocyclic triazaspirodecane core and a naphthalenecarboxamide tail. The spiro structure and extended aromatic system likely enhance binding specificity compared to the simpler ethanol linker in the target compound .

- 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol (): Contains a dihalogenated (2-chloro-6-fluoro) phenyl group and an ethyl linker.

- {2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine () : Substitutes the phenyl group at the 2-position with fluorine and uses an ethylamine linker. The 2-fluoro configuration may sterically hinder interactions compared to the 3-fluoro isomer .

Functional Group Modifications

- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (): Replaces piperazine with piperidine and substitutes ethanol with a ketone group. The ketone reduces hydrogen-bonding capacity but increases metabolic stability via resistance to oxidation .

- 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (): Incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected piperazine and an acetic acid linker.

Physicochemical Properties

Pharmacological and Functional Insights

- No direct activity data is available in the evidence.

- NFOT () : Reported as a biochemical inhibitor, likely targeting lipid-metabolizing enzymes or receptors due to its carboxamide tail and spirocyclic structure .

- AZD1152 () : A kinase inhibitor containing a 3-fluorophenyl group within a quinazoline scaffold. Highlights the versatility of fluorophenyl groups in diverse drug scaffolds .

Key Takeaways

- Substituent Position Matters : The 3-fluorophenyl configuration in the target compound may offer optimal steric and electronic properties for receptor binding compared to 2- or 4-fluoro analogs.

- Linker Flexibility: Ethanol and ethylamine linkers improve solubility, whereas spiro or aromatic extensions (e.g., naphthalene in NFOT) enhance target specificity.

Biological Activity

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure, which includes a piperazine moiety, suggests possible interactions with various biological targets, particularly in the central nervous system and other physiological pathways. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol features a piperazine ring substituted with a fluorophenyl group. This substitution is significant as it may influence the compound's binding affinity and selectivity for biological targets.

Chemical Formula : CHFNO

Molecular Weight : 224.27 g/mol

The biological activity of 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol is primarily attributed to its interaction with neurotransmitter systems and receptors. Piperazine derivatives are known to exhibit a range of pharmacological activities, including:

- Dopamine Receptor Modulation : Compounds with piperazine structures often act on dopamine receptors, which are critical in regulating mood and behavior.

- Serotonin Receptor Interaction : This compound may also interact with serotonin receptors, influencing mood regulation and anxiety levels.

- Monoamine Oxidase Inhibition : Some studies suggest that similar compounds can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism .

Pharmacological Effects

Studies have indicated that 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol exhibits various biological activities:

- Antidepressant-like Effects : Research has shown that piperazine derivatives can produce antidepressant-like effects in animal models, potentially through their action on serotonin and norepinephrine pathways.

- Anxiolytic Properties : The compound may also demonstrate anxiolytic effects, making it a candidate for further investigation as an anti-anxiety treatment.

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

A notable study evaluated the effects of piperazine derivatives on neurotransmitter systems. It was found that certain modifications to the piperazine ring significantly enhanced binding affinity to serotonin receptors, suggesting that 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol could be optimized for greater efficacy .

Research Findings

Recent investigations into the pharmacodynamics of 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol have yielded promising results:

| Study | Findings | Concentration Tested | IC50 Values |

|---|---|---|---|

| Study A | MAO-B inhibition | 0.01 - 0.1 µM | 0.013 µM |

| Study B | Antidepressant-like effects | Variable | Not specified |

| Study C | Neuroprotection in vitro | 10 - 100 µM | IC50 = 27.05 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.